- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20

Cas no 97-77-8 (Disulfiram)

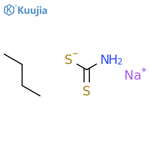

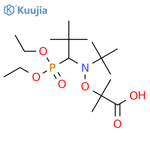

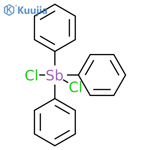

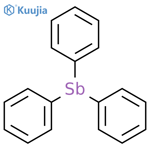

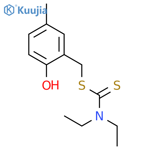

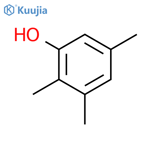

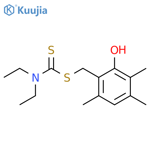

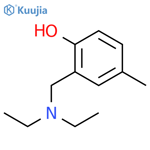

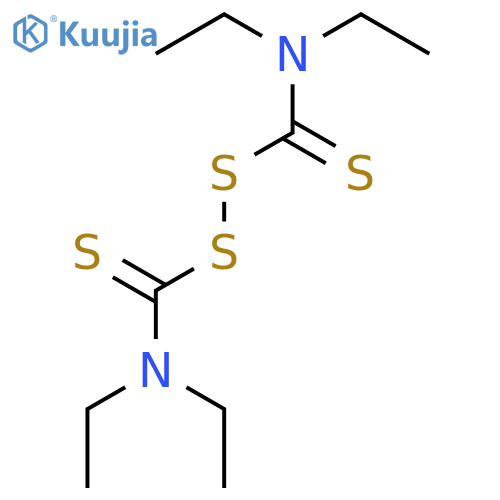

Le disulfirame est un inhibiteur enzymatique spécifique de l'aldéhyde déshydrogénase (ALDH), principalement utilisé dans le traitement de la dépendance à l'alcool. Son mécanisme d'action repose sur le blocage du métabolisme de l'éthanol, entraînant une accumulation d'acétaldéhyde et provoquant des effets aversifs en cas de consommation d'alcool. Ce composé organosulfuré (C10H20N2S4) présente une structure dimère avec des ponts disulfure caractéristiques. Son efficacité thérapeutique est bien documentée dans la littérature médicale, avec un profil pharmacocinétique incluant une absorption gastro-intestinale lente et une élimination hépatique. Le disulfirame démontre également une activité inhibitrice potentielle contre certaines métalloprotéases, ouvrant des perspectives de recherche en oncologie. Sa stabilité chimique et sa spécificité d'action en font un agent pharmacologique unique dans sa catégorie.

Disulfiram structure

Nom du produit:Disulfiram

Numéro CAS:97-77-8

Le MF:C10H20N2S4

Mégawatts:296.539196968079

MDL:MFCD00009048

CID:34918

PubChem ID:3117

Disulfiram Propriétés chimiques et physiques

Nom et identifiant

-

- Tetraethylthiuram disulfide

- TETD

- bis(diethylthiocarbamoyl) disulfide

- disulfiram

- tetraethylthiuram disulphide

- accelerator tetd

- bis (diethylthiocarbamyl) disulfide

- ethylthiudad

- ethyltuex

- etyl tuex

- exhoran

- exhorran

- formamide, 1,1'-dithiobis(n,n-diethylthio)-

- hoca

- hocakrotenalnci-c02959

- hydrogendisulfide

- hydrogenpersulfid

- krotenal

- n,n,n',n'-tetraethylthiuram disulfide

- n,n,n',n'-tetraethylthiuram disulphide

- nci-c02959

- nocbin

- nsc 190940

- perkacit tetd

- perkait tetd

- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane

- 1,1-Dithiobis(N,N-diethylthioformamide)

- 1,1`-Dithiobis(N,N-diethylthioformamide)

- Abstenisil

- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide

- Tetraethylthioperoxydicarbonic diaMide

- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)

- TTD

- Antabuse

- Antabus

- Teturam

- Esperal

- Anticol

- Alcophobin

- Dicupral

- Ethyldithiurame

- Teturamin

- Tetraetil

- Contralin

- Antietanol

- Antaethyl

- Tetradine

- Antivitium

- Abstensil

- Aversan

- Abstinil

- Refusal

- Averzan

- Antetil

- Antetan

- Abstinyl

- Antalcol

- Antadix

- Cronetal

- Antikol

- Antietil

- Etabus

- Ethyl tuads

- Ethyl Thiurad

- Ethyl Thiram

- Ethyl Tuex

- Disulfuram

- Contrapot

- Antiaethan

- Stopetyl

- Thiuranide

- Ephorran

- Antaetil

- Di

- Disulfide, bis(diethylthiocarbamoyl) (8CI)

- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)

- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)

- Accel TET

- Accel TET-R

- Accelerator TET

- Akrochem TETD

- Bis(N,N-diethylthiocarbamoyl) disulfide

- Curebead PB 75

- Curekind TETD

- Ekagom DTET

- Ekagom TEDS

- Ekagom TETDS

- Espenal

- Etiltox

- N,N,N′,N′-Tetraethyldithiuram disulfide

- N,N,N′,N′-Tetraethylthiuram disulfide

- Disulfiram

-

- MDL: MFCD00009048

- Piscine à noyau: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

- La clé Inchi: AUZONCFQVSMFAP-UHFFFAOYSA-N

- Sourire: S=C(N(CC)CC)SSC(N(CC)CC)=S

- BRN: 1712560

Propriétés calculées

- Qualité précise: 296.050933g/mol

- Charge de surface: 0

- XLogP3: 3.9

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Nombre de liaisons rotatives: 7

- Masse isotopique unique: 296.050933g/mol

- Masse isotopique unique: 296.050933g/mol

- Surface topologique des pôles: 121Ų

- Comptage des atomes lourds: 16

- Complexité: 201

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- L'odeur: Slight odor.

- Taste: SLIGHTLY BITTER TASTE

- Couleur / forme: Cristal jaune et blanc

- Dense: 1.27

- Point de fusion: 69-71 °C (lit.)

- Point d'ébullition: 117 ºC

- Point d'éclair: 117°C/17mm

- Indice de réfraction: 1.5500 (estimate)

- Solubilité: 0.004g/l

- Coefficient de répartition de l'eau: 0.02 g/100 mL

- Stabilité / durée de conservation: Stable. Incompatible with strong oxidants.

- Le PSA: 121.26000

- Le LogP: 3.62120

- Solubilité: Insoluble dans l'eau, légèrement soluble dans l'acétone, soluble dans le benzène, le chloroforme, le disulfure de carbone.

- Merck: 3364

- FEMA: 2440

Disulfiram Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Warning

- Description des dangers: H302,H317,H373,H410

- Déclaration d'avertissement: P273,P280,P501

- Numéro de transport des marchandises dangereuses:UN 3077 9/PG 3

- Wgk Allemagne:3

- Code de catégorie de danger: 22-43-48/22-50/53

- Instructions de sécurité: S24-S37-S60-S61

- RTECS:JO1225000

-

Identification des marchandises dangereuses:

- TSCA:Yes

- Durée de la sécurité:9

- Catégorie d'emballage:III

- Niveau de danger:9

- Groupe d'emballage:III

- Terminologie du risque:R22; R43; R48/22; R50/53

- Toxicité:LD50 orally in rats: 8.6 g/kg (Child, Cramp)

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Disulfiram Données douanières

- Code HS:29303000

- Données douanières:

Code douanier chinois:

29303000

Disulfiram PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1398-250 mg |

Disulfiram (Antabuse) |

97-77-8 | 250mg |

$500.0 | 2022-02-28 | ||

| Ambeed | A912727-1mg |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 1mg |

$5.0 | 2023-08-31 | |

| LKT Labs | D3374-50 g |

Disulfiram |

97-77-8 | ≥98% | 50g |

$45.10 | 2023-07-11 | |

| Hello Bio | HB1119-50mg |

Disulfiram |

97-77-8 | >97% | 50mg |

£53 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |

Tetraethylthiuram disulfide |

97-77-8 | 97% | 25g |

¥38.00 | 2022-08-31 | |

| Ambeed | A912727-100g |

Bis(diethylthiocarbamoyl) disulfide |

97-77-8 | 97% | 100g |

$11.0 | 2023-08-31 | |

| DC Chemicals | DCAPI1398-100 mg |

Disulfiram (Antabuse) |

97-77-8 | 100mg |

$250.0 | 2022-02-28 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |

Disulfiram |

97-77-8 | 98.23% | 1g |

¥440.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |

Tetraethylthiuram Disulfide |

97-77-8 | >97.0%(T) | 500g |

¥340.00 | 2024-04-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |

Disulfiram |

97-77-8 | 98% | 500mg |

¥2880.00 | 2023-09-10 |

Disulfiram Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt

1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C

1.2 Solvents: Water ; pH 8 - 10

Référence

- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Ethanol ; rt; 4 h, 20 °C

1.2 -

1.2 -

Référence

- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C

1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C

Référence

- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h

Référence

- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Référence

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 Solvents: Ethylene glycol

1.2 Solvents: Ethylene glycol

Référence

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Routes 9

Conditions de réaction

Référence

- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Référence

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt

1.1 Reagents: Iodine Solvents: Methanol ; 0 °C

Référence

- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

1.2 -

1.2 -

Référence

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Routes 13

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: Dichloromethane

Référence

- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt

2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt

Référence

- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

Synthetic Routes 16

Conditions de réaction

1.1 Solvents: Ethylene glycol

Référence

- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70

Synthetic Routes 17

Conditions de réaction

1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C

Référence

- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt

1.1 Reagents: Diethylamine , Hydrogen peroxide

Référence

- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363

Disulfiram Raw materials

- Disulfiram

- Ditiocarb sodium

- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide

- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-

- Carbamodithioic acid,N,N-diethyl-

- Triphenylantimony dichloride

- Phenol, 2-[(diethylamino)methyl]-4-methyl-

- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)

- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)

- 2,3,5-Trimethyphenol

- 1-(1-chloroethoxy)-2-methylpropane

- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester

Disulfiram Preparation Products

- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)

- Disulfiram (97-77-8)

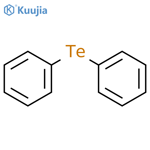

- Benzene,1,1'-tellurobis- (1202-36-4)

- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)

- (136-93-6)

- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)

- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)

- Triphenylantimony (603-36-1)

Disulfiram Fournisseurs

Amadis Chemical Company Limited

Membre gold

(CAS:97-77-8)Disulfiram

Numéro de commande:A845750

État des stocks:in Stock

Quantité:5kg

Pureté:99%

Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:07

Prix ($):220.0

Disulfiram Littérature connexe

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280

-

Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354

-

4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127

-

Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204

97-77-8 (Disulfiram) Produits connexes

- 97-77-8(Disulfiram)

- 543-71-5(1,3-thiazinane)

- 2137531-45-2(ethyl 2-(2,2-difluoroacetyl)-4-oxoheptanoate)

- 210095-66-2((S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate)

- 127717-75-3(1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde)

- 2138088-16-9(methyl 2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoate)

- 1160246-41-2(methyl 2-{(3-ethyl-1,2-oxazol-5-yl)methylsulfanyl}acetate)

- 127956-19-8(methyl 5-oxooxane-3-carboxylate)

- 2171935-02-5(3-(4-fluorophenyl)-1,2-oxazol-5-ylmethanesulfonamide)

- 885518-82-1(Methyl 3-iodo-1H-indazole-6-carboxylate)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-77-8)Disulfiram

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-77-8)Tetraethylthiuram disulfid

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête